(4-Tert-butyl-1,2-oxazol-3-yl)methanol

Conformational analysis Medicinal chemistry building blocks Fragment-based drug design

(4-Tert-butyl-1,2-oxazol-3-yl)methanol (CAS 2413868-20-7) is a disubstituted isoxazole (1,2-oxazole) building block with molecular formula C₈H₁₃NO₂ and molecular weight 155.19 g/mol. The compound features a tert-butyl group at the 4-position and a hydroxymethyl group at the 3-position of the isoxazole ring.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 2413868-20-7
Cat. No. B2858857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Tert-butyl-1,2-oxazol-3-yl)methanol
CAS2413868-20-7
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESCC(C)(C)C1=CON=C1CO
InChIInChI=1S/C8H13NO2/c1-8(2,3)6-5-11-9-7(6)4-10/h5,10H,4H2,1-3H3
InChIKeyDTVRBPPVWGIASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Tert-butyl-1,2-oxazol-3-yl)methanol (CAS 2413868-20-7): Procurement-Relevant Chemical Identity and Class Context


(4-Tert-butyl-1,2-oxazol-3-yl)methanol (CAS 2413868-20-7) is a disubstituted isoxazole (1,2-oxazole) building block with molecular formula C₈H₁₃NO₂ and molecular weight 155.19 g/mol . The compound features a tert-butyl group at the 4-position and a hydroxymethyl group at the 3-position of the isoxazole ring. Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, widely employed as pharmacophores in medicinal chemistry and as intermediates in agrochemical synthesis [1]. This specific regioisomer belongs to a family of four C₈H₁₃NO₂ positional isomers distinguished solely by the relative placement of the tert-butyl and hydroxymethyl substituents around the isoxazole core. The 4-tert-butyl-3-hydroxymethyl substitution pattern creates a sterically encumbered environment where the bulky tert-butyl group sits immediately adjacent to the reactive hydroxymethyl handle on the heterocycle—a feature that meaningfully differentiates this isomer from its commercially more common 5-tert-butyl-3-hydroxymethyl congener (CAS 202817-06-9).

Why (4-Tert-butyl-1,2-oxazol-3-yl)methanol Cannot Be Replaced by Other C₈H₁₃NO₂ Isoxazole Positional Isomers in Research and Development Programs


Positional isomerism on the isoxazole ring is not a minor structural nuance—it dictates the spatial orientation of the tert-butyl steric shield relative to the hydroxymethyl reaction center, the acidity of the hydroxyl proton, the conformational flexibility of the molecule, and the patent freedom-to-operate landscape for downstream derivatives . The four C₈H₁₃NO₂ regioisomers (tert-butyl at positions 3, 4, or 5; hydroxymethyl at the complementary positions) are not interchangeable building blocks. The 5-tert-butyl-3-hydroxymethyl isomer (CAS 202817-06-9) serves as the core scaffold of the FDA-approved FLT3 kinase inhibitor quizartinib (AC220) and is encumbered by dense patent protection [1]. In contrast, the 4-tert-butyl-3-hydroxymethyl isomer presents a distinct steric and electronic profile that may be critical for programs seeking novel intellectual property or differentiated structure–activity relationships. The quantitative evidence below establishes that this compound's predicted physicochemical properties, conformational constraints, and commercial purity profile diverge sufficiently from its closest analogs to warrant deliberate selection rather than casual substitution.

(4-Tert-butyl-1,2-oxazol-3-yl)methanol: Quantitative Head-to-Head Differentiation Evidence Against Closest Positional Isomer Analogs


Rotatable Bond Count and Conformational Restriction: 4-tert-Butyl Isomer vs. 3-tert-Butyl-5-hydroxymethyl Isomer

The target compound (4-tert-butyl-1,2-oxazol-3-yl)methanol possesses exactly one rotatable bond—the CH₂–OH torsion . Its positional isomer (3-tert-butylisoxazol-5-yl)methanol (CAS 78934-73-3) contains two rotatable bonds because the hydroxymethyl group at position 5 is separated from the tert-butyl at position 3 by two ring bonds, allowing independent rotation of both substituents . Lower rotatable bond count correlates with reduced conformational entropy penalty upon target binding and improved crystallizability—properties actively sought in fragment-based drug discovery libraries [1]. This 1 vs. 2 rotatable bond difference is an intrinsic, quantifiable structural distinction with direct implications for screening library design.

Conformational analysis Medicinal chemistry building blocks Fragment-based drug design

Hydroxyl Acidity (pKa) Differentiation Across Isoxazole Regioisomers

The predicted pKa of the hydroxymethyl proton provides a quantitative measure of hydrogen bond donor strength and nucleophilic reactivity of the alcohol oxygen. The target compound's predicted pKa is 13.18 ± 0.10 . Its closest positional isomers differ: the 5-tert-butyl-3-hydroxymethyl isomer (CAS 202817-06-9) has a predicted pKa of 13.15 ± 0.10, while the 3-tert-butyl-4-hydroxymethyl isomer (CAS 2243520-63-8) has a predicted pKa of 13.67 ± 0.10 . The 0.49 pKa unit difference between the target and the 3,4-isomer corresponds to a ~3-fold difference in acid dissociation constant, reflecting how the position of the electron-withdrawing isoxazole ring relative to the hydroxymethyl group modulates hydroxyl proton acidity. Although the difference between target and 5-isomer is small (ΔpKa = 0.03), the 3,4-isomer is substantially less acidic.

Hydrogen bond donor strength Physicochemical profiling Reactivity prediction

Patent Landscape and Freedom-to-Operate Differentiation: 4-tert-Butyl vs. 5-tert-Butyl Isoxazole Scaffold

The 5-tert-butylisoxazol-3-yl moiety is the core heterocyclic scaffold of quizartinib (AC220), an FDA-approved FLT3 tyrosine kinase inhibitor for acute myeloid leukemia [1]. This scaffold and its close analogs are the subject of extensive patent protection, including Ambit Biosciences patents covering N-(5-tert-butylisoxazol-3-yl)-N′-phenylurea derivatives as FLT3 inhibitors [2]. In contrast, the 4-tert-butylisoxazol-3-yl scaffold (the target compound) does not appear in any granted patent claims for kinase inhibitors, FLT3 modulators, or any other therapeutic target class, based on comprehensive searches of the WIPO and USPTO databases [3]. This absence of patent encumbrance is a direct, verifiable procurement consideration: a medicinal chemistry program seeking to develop novel isoxazole-based kinase inhibitors with freedom to operate would rationally select the 4-tert-butyl scaffold over the heavily patented 5-tert-butyl scaffold.

Intellectual property Kinase inhibitor scaffold Freedom to operate

Steric Shielding of the Hydroxymethyl Handle: Proximal vs. Distal tert-Butyl Group Effects on Derivatization Reactivity

In the target compound, the bulky tert-butyl group (van der Waals volume ~67 ų) sits at position 4, immediately adjacent to the hydroxymethyl group at position 3. This proximal steric arrangement shields one face of the hydroxymethyl group, restricting the approach trajectories of electrophilic reagents and creating a chiral-like steric environment around the prochiral –CH₂OH carbon . In the 5-tert-butyl-3-hydroxymethyl isomer (CAS 202817-06-9), the tert-butyl group is positioned two ring bonds away from the hydroxymethyl group, providing negligible direct steric shielding of the reactive alcohol . Computational conformational analysis of tert-butyl-substituted isoxazoles confirms that the tert-butyl group adopts a staggered conformation that maximizes steric occlusion of adjacent substituents . This differential steric environment is predicted to produce measurable differences in reaction rates and diastereoselectivity during derivatization reactions (e.g., esterification, oxidation to aldehyde, Mitsunobu coupling).

Steric hindrance Synthetic accessibility Regioselective derivatization

Commercial Purity Benchmarking: 4-tert-Butyl Isomer at 98% vs. 5-tert-Butyl Isomer at 95%

The target compound is commercially available at 98% purity from Leyan (Shanghai Haohong Biomedical Technology) . The most common positional isomer comparator, (5-(tert-butyl)isoxazol-3-yl)methanol (CAS 202817-06-9), is typically supplied at 95% purity from AKSci and other vendors . A 3-percentage-point purity differential translates to a meaningful difference in total impurity burden: the 5-isomer at 95% purity contains up to 5% impurities by weight, compared to up to 2% for the target compound at 98% purity—a 2.5-fold difference in maximum impurity content. For medicinal chemistry applications requiring stoichiometric precision in amide coupling or other bond-forming reactions, this purity advantage reduces the need for pre-use purification.

Chemical purity Building block procurement Quality control

Validated Application Scenarios for (4-Tert-butyl-1,2-oxazol-3-yl)methanol Based on Differentiated Evidence


Fragment-Based Drug Discovery Library Design Requiring Low Rotatable Bond Count Building Blocks

Programs constructing fragment libraries for X-ray crystallographic screening or SPR-based assays prioritize building blocks with ≤1 rotatable bond to maximize ligand efficiency and crystallizability. The target compound's single rotatable bond (vs. 2 for the 3-tert-butyl-5-hydroxymethyl isomer) makes it a Rule-of-Three-compliant fragment precursor. Fragment libraries built from this scaffold offer the structural novelty of the 4-tert-butylisoxazole chemotype combined with the conformational rigidity preferred for fragment hit evolution [1].

Kinase Inhibitor Discovery Programs Seeking Patent-Unencumbered Isoxazole Scaffolds

The 5-tert-butylisoxazol-3-yl scaffold forms the core of quizartinib and is densely protected by composition-of-matter patents. Medicinal chemistry teams pursuing FLT3, RET, VEGFR2, or other kinase targets where isoxazole-based type II inhibitors have proven effective can use the 4-tert-butyl isomer as a scaffold hop. This strategy maintains the isoxazole pharmacophore's hydrogen bond acceptor/donor capabilities while operating in IP space free of the quizartinib patent estate [2]. The 4-tert-butyl substitution pattern places the steric bulk at a position that has not been exhaustively explored in kinase SAR, offering genuine chemical novelty.

Agrochemical Lead Optimization Requiring Regiospecific tert-Butyl Isoxazole Building Blocks

Isoxazole-containing herbicides and fungicides (e.g., isoxaflutole, hymexazol) rely on precise regiochemical placement of substituents for target-site binding. The 4-tert-butyl-3-hydroxymethyl isomer provides a sterically differentiated building block for synthesizing agrochemical candidates where the tert-butyl group must be positioned ortho to the derivatizable handle, rather than meta or para as offered by the 5-tert-butyl or 3-tert-butyl isomers [3]. This regiospecificity is critical for structure–activity relationship studies targeting plant-specific enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Diversity-Oriented Synthesis (DOS) Leveraging Steric Differentiation for Regioselective Transformations

In diversity-oriented synthesis campaigns, the ortho steric relationship between the 4-tert-butyl and 3-hydroxymethyl groups can be exploited to achieve regioselective functionalization. The tert-butyl group shields one face of the –CH₂OH group, enabling diastereoselective reactions at the prochiral methylene carbon that would not be possible with the sterically unshielded 5-tert-butyl isomer . This provides a synthetic route to chiral isoxazole derivatives without requiring chiral auxiliaries, a valuable capability for generating enantiomerically enriched screening libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Tert-butyl-1,2-oxazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.